molecular formula C22H24ClN3O3S2 B15008669 3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

3-[(2Z)-2-[(4-chlorophenyl)imino]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-3(2H)-yl]propan-1-ol

Cat. No.: B15008669
M. Wt: 478.0 g/mol
InChI Key: VYQCZPJCSMLJNX-UHFFFAOYSA-N
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Description

3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is a complex organic compound that features a thiazole ring, a pyrrolidine sulfonyl group, and a chlorophenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the thiazole intermediate with pyrrolidine sulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Chlorophenyl Imino Group: The chlorophenyl imino group is introduced through a condensation reaction between the thiazole intermediate and 4-chlorobenzaldehyde under acidic conditions.

    Final Assembly: The final step involves the coupling of the intermediate with 3-chloropropanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the hydroxyl group.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Products include amines and alcohols.

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL is likely to involve interactions with specific molecular targets such as enzymes, receptors, and proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and prolinol, share some structural similarities and biological activities.

    Thiazole Derivatives:

    Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorophenylthiazoles, have similar chemical properties and reactivity.

Uniqueness

What sets 3-[(2Z)-2-[(4-CHLOROPHENYL)IMINO]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPAN-1-OL apart is its unique combination of these structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H24ClN3O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)imino-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-3-yl]propan-1-ol

InChI

InChI=1S/C22H24ClN3O3S2/c23-18-6-8-19(9-7-18)24-22-26(14-3-15-27)21(16-30-22)17-4-10-20(11-5-17)31(28,29)25-12-1-2-13-25/h4-11,16,27H,1-3,12-15H2

InChI Key

VYQCZPJCSMLJNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)Cl)N3CCCO

Origin of Product

United States

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